2-Keto-L-gulonic acid ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Xylo-2-hexulosonic acid, ethyl ester can be synthesized through several methods. One common approach involves the esterification of L-xylo-2-hexulosonic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ethyl ester form.
Industrial Production Methods
Industrial production of L-xylo-2-hexulosonic acid, ethyl ester often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and crystallization, ensures the production of high-quality ethyl ester .
Chemical Reactions Analysis
Types of Reactions
L-Xylo-2-hexulosonic acid, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming polyhydroxy compounds.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Polyhydroxy compounds.
Substitution: Various substituted esters and amides.
Scientific Research Applications
L-Xylo-2-hexulosonic acid, ethyl ester has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Research explores its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of L-xylo-2-hexulosonic acid, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in biochemical pathways, influencing cellular processes and physiological functions .
Comparison with Similar Compounds
Similar Compounds
L-xylo-2-hexulosonic acid: The parent acid of the ethyl ester.
D-xylo-2-hexulosonic acid: A stereoisomer with similar chemical properties.
L-xylo-2-hexulosonic acid, methyl ester: A methyl ester derivative with comparable reactivity.
Uniqueness
L-Xylo-2-hexulosonic acid, ethyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ethyl ester form enhances its solubility and stability, making it more suitable for certain applications compared to its parent acid and other derivatives .
Properties
CAS No. |
5965-56-0 |
---|---|
Molecular Formula |
C8H14O7 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
ethyl (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanoate |
InChI |
InChI=1S/C8H14O7/c1-2-15-8(14)7(13)6(12)5(11)4(10)3-9/h4-6,9-12H,2-3H2,1H3/t4-,5+,6-/m0/s1 |
InChI Key |
YREMEZZSVDDVKD-JKUQZMGJSA-N |
Isomeric SMILES |
CCOC(=O)C(=O)[C@H]([C@@H]([C@H](CO)O)O)O |
Canonical SMILES |
CCOC(=O)C(=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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